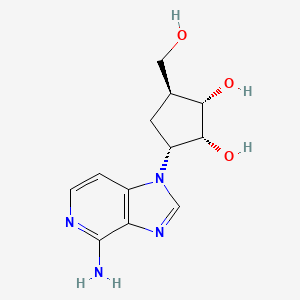
3-Deaza-C-ado
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the use of halogenated intermediates, which undergo nucleophilic substitution reactions to form the desired compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of 3-deaza-adenosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
化学反应分析
Types of Reactions
3-Deaza-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Halogenated derivatives of 3-deaza-adenosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various halogenated and reduced derivatives of 3-deaza-adenosine, which can exhibit different biological activities .
科学研究应用
3-Deaza-adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential antiviral, antibacterial, and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
作用机制
The mechanism of action of 3-deaza-adenosine involves the inhibition of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methylation reactions in cells . This inhibition affects various cellular processes, including DNA and RNA synthesis, and can lead to cytotoxic effects in certain pathogens .
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-deaza-adenosine
- 3-Fluoro-3-deaza-adenosine
- 2,3-Difluoro-3-deaza-adenosine
- 7-Deaza-adenosine (Tubercidin)
- 1-Deaza-adenosine
Uniqueness
3-Deaza-adenosine is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its ability to act as a substrate for adenosine kinase in Mycobacterium tuberculosis, but not in humans . This selective activity makes it a promising candidate for developing targeted therapies against certain pathogens .
属性
CAS 编号 |
81601-33-4 |
|---|---|
分子式 |
C12H16N4O3 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
(1S,2R,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8+,10-,11+/m0/s1 |
InChI 键 |
XNJHAZWZQGXOSC-BLMCLJNJSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO |
规范 SMILES |
C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


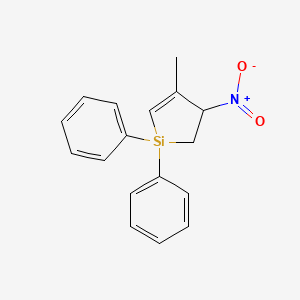
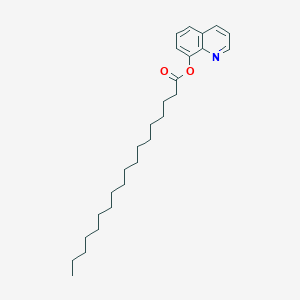
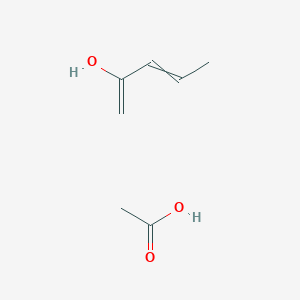
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
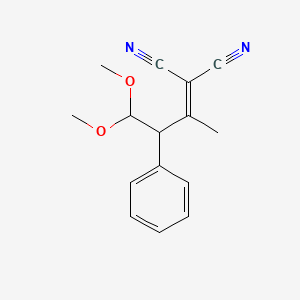
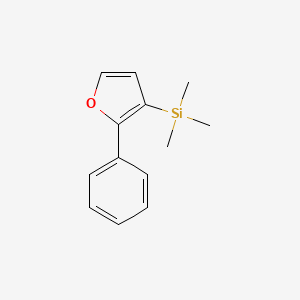
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
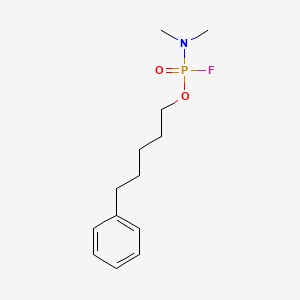
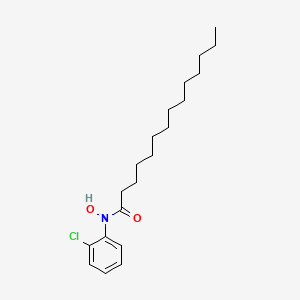
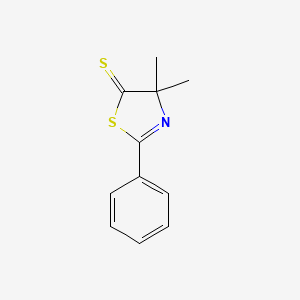
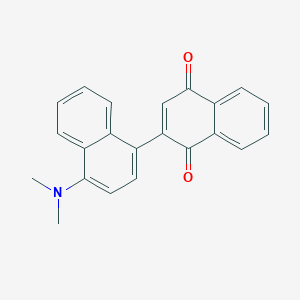
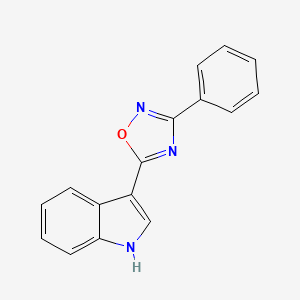
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
